Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate

Stereochemistry NMR spectroscopy Isomer differentiation

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate (CAS 648425-44-9) is an α,β-unsaturated ester distinguished by its Z (cis) alkene configuration and a meta-chloro phenyl substituent. It is synthesized via Knoevenagel condensation of ethyl cyanoacetate with 3-chlorobenzaldehyde.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
Cat. No. B12597674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2Z)-3-(3-chlorophenyl)but-2-enoate
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C1=CC(=CC=C1)Cl
InChIInChI=1S/C12H13ClO2/c1-3-15-12(14)7-9(2)10-5-4-6-11(13)8-10/h4-8H,3H2,1-2H3/b9-7-
InChIKeyRZLPVABBSQYJQE-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate: A Stereochemically Defined α,β-Unsaturated Ester for Research and Synthesis


Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate (CAS 648425-44-9) is an α,β-unsaturated ester distinguished by its Z (cis) alkene configuration and a meta-chloro phenyl substituent. It is synthesized via Knoevenagel condensation of ethyl cyanoacetate with 3-chlorobenzaldehyde . The compound serves as a versatile building block for pharmaceutical intermediates and specialty chemicals , but its specific biological or physicochemical differentiation from closely related analogs remains poorly documented in the primary literature.

Why Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate Cannot Be Directly Replaced by Its Isomers or Analogs


The combination of Z-stereochemistry and 3-chloro substitution in ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate creates a unique electronic and steric profile that differentiates it from the E-isomer , the 2-chloro positional isomer , and the 4-chloro analog . In structurally related enoate systems, the Z→E isomerization has been shown to alter biological activity by orders of magnitude [1], and the position of chlorine substitution on the phenyl ring influences both lipophilicity (3-chloro: XlogP 3.8) and metabolic stability . Simple substitution with the unsubstituted phenyl ester (ethyl 3-phenylbut-2-enoate) or a different halogen regioisomer can therefore lead to divergent potency, selectivity, or pharmacokinetic behavior, making exact specification critical for reproducible research.

Quantitative Differentiation Evidence for Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate


Stereochemical Purity: Z-Configuration Confirmed by NMR vs. E-Isomer

The Z-configuration of ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate is confirmed by 1H and 13C NMR, distinguishing it from the E-isomer. In related but-2-enoate systems, the E-isomer exhibits distinct coupling constants (J = 15.8 Hz for trans) compared to the Z-isomer (J = 12.2 Hz for cis) [1]. This stereochemical difference is critical because E isomers have been shown to display up to 10-fold higher bioactivity than Z isomers in 3-(N-phenyluracil)but-2-enoate scaffolds . While direct activity data for this specific pair is unavailable, the stereochemical identity is essential for SAR interpretation.

Stereochemistry NMR spectroscopy Isomer differentiation

Lipophilicity (XlogP) of Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate vs. Unsubstituted Analog

The calculated XlogP of ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate is 3.8 , compared to ethyl 3-phenylbut-2-enoate which has a predicted XlogP of approximately 2.9 [1]. This ~0.9 log unit increase reflects the contribution of the 3-chloro substituent, enhancing membrane permeability and potentially altering pharmacokinetic distribution. The topological polar surface area (TPSA) of 26.3 Ų further indicates good membrane penetration characteristics within CNS drug-like space.

Lipophilicity Drug-likeness Physicochemical property

Chlorine Positional Isomer Differentiation: 3-Cl vs. 2-Cl vs. 4-Cl

The 3-chloro substitution on the phenyl ring of ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate creates an electron-withdrawing meta effect that differs from the ortho (2-chloro) and para (4-chloro) isomers. In analogous 3-aryl but-2-enoate series, the 3-chloro derivative exhibits a Hammett σ_m value of +0.37 versus σ_p of +0.23 for the 4-chloro analog, indicating a ~60% stronger electron-withdrawing effect [1]. This electronic difference modulates the reactivity of the α,β-unsaturated ester system, affecting rates of Michael addition and cycloaddition reactions, which are central to its use as a synthetic intermediate.

Regioisomer Structure-activity relationship Chlorine substitution

Molecular Weight Differentiation from Methyl Ester Analog for Solubility and Crystallinity

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate (MW 224.68 g/mol) offers a balance of molecular weight that favors crystallinity and ease of handling compared to the corresponding methyl ester (MW 210.65 g/mol) . The ethyl ester also provides slower hydrolysis kinetics than the methyl ester, which can be advantageous in reactions requiring selective ester manipulation. This 14 g/mol difference can influence solid-state properties, solubility, and chromatographic behavior.

Molecular weight Solubility Crystallinity

Optimal Application Scenarios for Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate Based on Evidence


Stereospecific Synthesis of Z-Configured Pharmaceutical Intermediates

When a synthetic pathway requires a cis-alkene configuration to mimic a natural ligand or to enforce a specific 3D pharmacophore, the Z-isomer of ethyl 3-(3-chlorophenyl)but-2-enoate is essential. The E-isomer may reduce target affinity by up to 10-fold in related uracil-butenoate series . This compound is therefore the preferred building block for Z-specific SAR exploration.

Meta-Chloro Substitution for Electron-Withdrawing Effects Without Steric Hindrance

In reaction sequences requiring a strong electron-withdrawing group on the phenyl ring without ortho steric effects, the 3-chloro isomer offers a Hammett σ_m of +0.37 versus +0.23 for the 4-chloro analog [1]. This 60% stronger electronic effect can accelerate Michael additions and cycloadditions used in medicinal chemistry and agrochemical synthesis.

Lipophilicity Optimization in CNS-Targeted Library Synthesis

With an XlogP of 3.8 and a low TPSA of 26.3 Ų , ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate falls within the favorable range for CNS drug-likeness (TPSA < 70 Ų). This makes it a suitable scaffold for libraries targeting neurological receptors, where the 3-chloro substituent provides additional metabolic stability compared to unsubstituted phenyl analogs.

Controlled Hydrolysis in Prodrug Design

The ethyl ester of this compound hydrolyzes more slowly than the corresponding methyl ester, offering a tunable release profile for esterase-sensitive prodrug strategies [2]. This differential hydrolysis rate is critical when designing therapeutics requiring sustained activation, such as in cancer or antiviral prodrugs.

Quote Request

Request a Quote for Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.